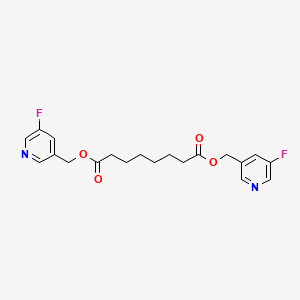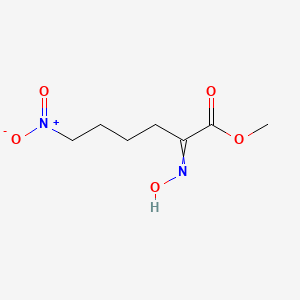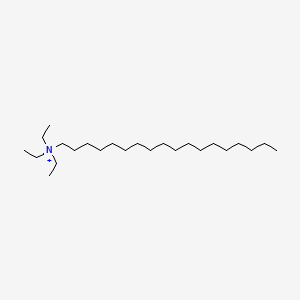
1-Octadecanaminium, N,N,N-triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanaminium, N,N,N-triethyl- is a quaternary ammonium compound with a long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N,N-triethyl- can be synthesized through the quaternization of octadecylamine with triethylamine in the presence of an alkylating agent such as methyl chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N,N-triethyl- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and purity of the final product. The reaction is often carried out in a solvent such as ethanol or isopropanol to facilitate the mixing of reactants and the removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecanaminium, N,N,N-triethyl- primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions are usually mild, with temperatures ranging from 25-50°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require higher temperatures, around 80-100°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions are typically carried out at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives of 1-Octadecanaminium, N,N,N-triethyl-.
Wissenschaftliche Forschungsanwendungen
1-Octadecanaminium, N,N,N-triethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: The compound is utilized in the production of fabric softeners, hair conditioners, and other personal care products.
Wirkmechanismus
The mechanism of action of 1-Octadecanaminium, N,N,N-triethyl- involves its interaction with cell membranes. The long hydrophobic alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecanaminium, N,N,N-trimethyl-
- 1-Octadecanaminium, N,N-dimethyl-N-(3-(trimethoxysilyl)propyl)-
- 1-Octadecanaminium, N,N,N-tris(2-hydroxyethyl)-
Comparison: 1-Octadecanaminium, N,N,N-triethyl- is unique due to its triethyl substituents on the nitrogen atom, which provide distinct steric and electronic properties compared to its trimethyl and dimethyl counterparts. This uniqueness makes it particularly effective as a phase transfer catalyst and in applications requiring strong antimicrobial activity.
Eigenschaften
CAS-Nummer |
33488-60-7 |
|---|---|
Molekularformel |
C24H52N+ |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
triethyl(octadecyl)azanium |
InChI |
InChI=1S/C24H52N/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h5-24H2,1-4H3/q+1 |
InChI-Schlüssel |
CENIAFYRIODGSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
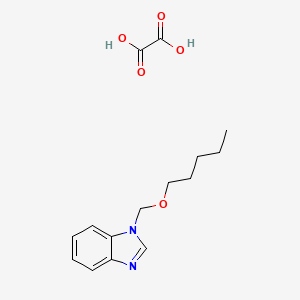
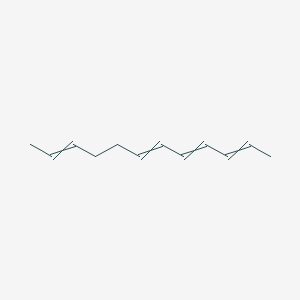

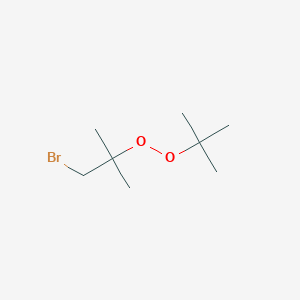
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


